(Octahydro-1-benzofuran-2-yl)methanesulfonamide is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The molecular formula for (Octahydro-1-benzofuran-2-yl)methanesulfonamide is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The compound can be synthesized through various methods, which often involve the manipulation of benzofuran derivatives. Research has highlighted its potential as a pharmacological agent, particularly in the context of neurochemical applications and as a probe for detecting amyloid plaques in Alzheimer's disease models .
This compound is classified under the category of sulfonamides, which are known for their antibacterial properties and are widely used in pharmaceuticals. The presence of the octahydro-benzofuran moiety adds to its structural complexity and potential biological activity.
The synthesis of (Octahydro-1-benzofuran-2-yl)methanesulfonamide can typically be achieved through several methods:
The synthesis may involve the use of solvents such as dichloromethane or methanol, along with catalysts like palladium compounds to facilitate reactions. Reaction conditions such as temperature and time play critical roles in achieving high yields and purity of the final product.
The molecular structure of (Octahydro-1-benzofuran-2-yl)methanesulfonamide features a benzofuran ring system that is fully saturated due to the octahydro configuration. The sulfonamide group (-SO2NH2) is attached to the benzofuran framework, influencing the compound's chemical reactivity and biological properties.
Key structural data includes:
The chemical reactivity of (Octahydro-1-benzofuran-2-yl)methanesulfonamide can be explored through various chemical transformations:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, such as temperature control and solvent choice.
The mechanism by which (Octahydro-1-benzofuran-2-yl)methanesulfonamide exerts its biological effects may involve:
Research indicates that related benzofuran derivatives have demonstrated significant binding affinities for targets involved in neurodegenerative diseases .
Key physical properties include:
Chemical properties are influenced by:
The potential applications of (Octahydro-1-benzofuran-2-yl)methanesulfonamide span several fields:
Early routes to benzofuran-derived sulfonamides relevant to (Octahydro-1-benzofuran-2-yl)methanesulfonamide often relied on linear sequences starting from simple phenols or catechols. Key steps typically involved:
1
) or direct sulfamoylation (2
) of an amine precursor. These steps frequently suffered from moderate yields, poor regioselectivity if multiple reactive sites existed, and the need for protecting groups.1
: R-Cl + H₂NSO₂CH₃ → R-NHSO₂CH₃ (Base, solvent)2
: R-NH₂ + ClSO₂CH₃ → R-NHSO₂CH₃ (Base, solvent)Limitations included lengthy sequences, low overall yields, difficulties controlling stereochemistry at the ring fusion and methine positions of the octahydrobenzofuran, and challenges in regioselectively functionalizing the saturated core.Modern approaches prioritize constructing the enantiopure or diastereomerically pure octahydrobenzofuran core before sulfonamide introduction, leveraging asymmetric catalysis or chiral pool starting materials:
Table 1: Stereoselective Methods for Octahydrobenzofuran Core Synthesis
Strategy | Key Step / Catalyst | Starting Material | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield Range (%) |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Rh((R,R)-Me-DuPhos)]SbF₆ | 3-Methyl-2,3-dihydrobenzofuran-2-carboxylate | N/A | >98% (S) | 85-92% |
Chiral Auxiliary (Evans) | Diastereoselective Aldol Cyclization | (S)-4-Benzyl-3-(3-oxopropyl)oxazolidin-2-one | >20:1 dr | N/A (Auxiliary controlled) | 70% (over 3 steps) |
Enzymatic Resolution (CAL-B) | Hydrolysis of (±)-Octahydrobenzofuran-2-ylmethyl Acetate | (±)-Octahydrobenzofuran-2-ylmethyl Acetate | N/A | >99% (R-acetate, S-acid) | 45% (theor. max 50%) |
Desymmetrization (Jacobsen) | Hydrolytic Ring Opening of meso-Epoxide | 4,5-Epoxycyclohex-1-ene-1,2-diol Derivative | N/A | 92% (1R,4S,5R,6S) | 78% |
The introduction of the methanesulfonamide group onto the octahydrobenzofuran scaffold has been significantly optimized using alternative energy sources and solvent minimization:
Table 2: Methanesulfonylation Optimization Approaches
Method | Conditions | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Conventional Heating | DCM, Et₃N, 0°C → RT, 4-12 h | 4-12 hours | 75-85% | Standard method |
Microwave Irradiation | MeCN, iPr₂NEt, 90°C, 15 min | 15 minutes | 92% | Dramatically faster, high yield |
Solvent-Free (Neat) | Amine, MsCl, excess iPr₂NEt, RT, 30 min | 30 minutes | 88% | No solvent, fast, simple workup |
Solid-Supported Base | Amine, MsCl, PS-DIEA, RT, 1-2 h, no solvent | 1-2 hours | 85% | Easy filtration purification, no aqueous workup |
Selective functionalization of the octahydrobenzofuran core, particularly for precursors before methanesulfonamide installation, is critical. Catalysis plays a key role:
Transitioning from laboratory synthesis to viable multi-gram or kilogram-scale production of (Octahydro-1-benzofuran-2-yl)methanesulfonamide necessitates process optimization:
Table 3: Key Intermediates and Characterization Focus
Intermediate Type | Key Characterization Focus | Primary Techniques | Scale-Up Purification Goal |
---|---|---|---|
Enantioenriched Octahydro Core | Absolute/Relative Stereochemistry, Enantiopurity | Chiral HPLC/GC, X-ray, [α]D, NOESY/ROESY | Crystallization |
Chloromethyl Precursor | Regiochemical Purity, Absence of Dihalide Impurity | ¹H/¹³C NMR (diagnostic CH₂Cl peaks), GC/HPLC | Distillation or Crystallization |
Amine Precursor | Regiochemical Purity, Enantiopurity (if chiral center present) | Chiral HPLC/GC, ¹H/¹³C NMR, HRMS, [α]D | Crystallization (as salt or free base) |
(Octahydro-1-benzofuran-2-yl)methanesulfonamide | Overall Purity, Stereochemical Integrity, Solid Form | ¹H/¹³C NMR, Chiral HPLC, HRMS, XRPD, DSC/TGA | Robust Crystallization Process |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4